2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide
Description
Properties
CAS No. |
5777-02-6 |
|---|---|
Molecular Formula |
C24H24N6O3S3 |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C24H24N6O3S3/c1-29-22(16-5-3-2-4-6-16)27-28-23(29)34-14-20(31)25-17-7-8-18-19(13-17)36-24(26-18)35-15-21(32)30-9-11-33-12-10-30/h2-8,13H,9-12,14-15H2,1H3,(H,25,31) |
InChI Key |
NCMQGKXTRUMZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)N4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Preparation of 6-Nitro-1,3-benzothiazole-2-thiol
6-Nitrobenzothiazole is synthesized by nitration of benzothiazole followed by thiolation.
Procedure :
-
Nitrate benzothiazole with HNO₃/H₂SO₄ at 0°C to yield 6-nitrobenzothiazole.
Amide Coupling to Form Final Product
The triazole sulfanylacetamide is coupled to the benzothiazole intermediate via EDCI/HOBt-mediated amide bond formation.
Procedure :
-
Reagents :
-
Triazole sulfanylacetamide (1.0 equiv)
-
2-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-amine (1.0 equiv)
-
EDCI (1.2 equiv), HOBt (1.2 equiv), DMF.
-
-
Steps :
-
Activate carboxylic acid with EDCI/HOBt for 1 hour.
-
Add benzothiazole amine and stir at RT for 24 hours.
-
Purify by column chromatography (SiO₂, EtOAc/hexane 1:1).
-
Optimization Notes :
Purification and Characterization
Purification :
-
Recrystallization : Ethanol/water (3:1) for triazole intermediates.
-
Column Chromatography : Silica gel (230–400 mesh) for final product.
Analytical Data :
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz) | δ 8.21 (s, 1H, benzothiazole H-4), δ 3.72 (t, 4H, morpholine), δ 2.45 (s, 3H, CH₃) |
| HRMS | [M+H]⁺ calc. 582.18, found 582.17 |
| IR | ν(C=O) 1680 cm⁻¹, ν(N–H) 3300 cm⁻¹ |
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole or benzothiazole rings.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Modified triazole or benzothiazole rings.
Substitution: Introduction of new functional groups on the morpholine ring.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the triazole ring enhances the compound's ability to inhibit the growth of various bacteria and fungi. For instance, studies have shown that similar triazole-based compounds can act against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific enzymes related to cell proliferation. A notable study demonstrated that triazole derivatives could effectively inhibit tumor growth in xenograft models .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may serve as an inhibitor for enzymes like acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and diabetes mellitus . Molecular docking studies have indicated favorable interactions between this compound and target enzymes, suggesting a pathway for further development .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole and benzothiazole rings may interact with active sites of enzymes, inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Substituent Variations on the Triazole Core
- N-(4-Methoxyphenyl)-2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide (): This analogue replaces the benzothiazole moiety with a 4-methoxyphenyl group.
- N-(4-Ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Features a phenoxymethyl substituent on the triazole and a 4-ethoxyphenyl acetamide group. The ethoxy and methoxy groups enhance hydrophobicity compared to the morpholine-containing target compound, which could influence pharmacokinetic properties .
- 2-{[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide (): Substitutes the morpholine-benzothiazole system with a 4-butylphenyl group and introduces a 2-chlorophenyl ring.
Functional Group Modifications
Anti-Exudative Activity ()
Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrated significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The furan substituent may contribute to anti-inflammatory activity, suggesting that the target compound’s benzothiazole-morpholine chain could be optimized for similar efficacy .
Orco Agonist Activity ()
VUAA-1 and OLC-12 activate insect olfactory receptors, emphasizing the importance of the triazole-acetamide core in ligand-receptor binding. The target compound’s benzothiazole-morpholine system might sterically hinder such interactions, but its sulfanyl bridges could facilitate redox-mediated processes .
Tabulated Comparison of Key Compounds
Biological Activity
The compound 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound features a complex structure that includes a triazole ring, a morpholine moiety, and a benzothiazole unit. This structural diversity is believed to contribute to its varied biological activities.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that triazole-based compounds can effectively inhibit various bacterial strains, including resistant strains such as Staphylococcus aureus and Enterobacter aerogenes .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2a | S. aureus | 32 µg/mL |
| 2b | E. faecalis | 16 µg/mL |
| 2c | Bacillus cereus | 64 µg/mL |
| 2d | E. coli | 128 µg/mL |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives against various cancer cell lines. In particular, compounds similar to the one have demonstrated promising results against liver cancer cell lines (HepG2).
Case Study: HepG2 Cell Line
In a study evaluating the anticancer activity of triazole-based acetamides, it was found that certain derivatives exhibited IC50 values as low as , indicating potent antiproliferative effects . The study further revealed that these compounds showed low toxicity levels, making them suitable candidates for further development.
Table 2: Anticancer Activity of Triazole Derivatives
| Compound | IC50 (µg/mL) | Toxicity (%) |
|---|---|---|
| Compound A | 16.782 | 1.19 |
| Compound B | 20.667 | 2.46 |
| Compound C | 39.002 | 4.32 |
The biological activity of this compound is likely attributed to its ability to interfere with cellular processes through multiple mechanisms:
- Inhibition of Enzyme Activity : The triazole ring may inhibit enzymes critical for bacterial and cancer cell survival.
- Disruption of Membrane Integrity : The sulfanyl groups may interact with cellular membranes, leading to increased permeability and cell death.
- Molecular Docking Studies : Computational studies suggest that the compound can bind effectively to targets involved in cell proliferation and survival pathways .
Q & A
Q. What are the standard synthetic routes for this compound, and which reagents/conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions:
- Triazole ring formation : Cyclization of thiosemicarbazides under reflux with ethanol/KOH, followed by alkylation with chloroacetamide derivatives (e.g., 2-chloro-N-(benzothiazolyl)acetamide) .
- Sulfanyl bridge introduction : Thiol-alkylation reactions using potassium hydroxide in aqueous ethanol to ensure regioselectivity .
- Purification : Recrystallization from ethanol-DMF mixtures to isolate the final product . Key reagents include chloroacetyl chloride, triethylamine (for pH control), and ethanol as a solvent. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of triazole-thione to chloroacetamide) .
Q. Which spectroscopic and analytical methods are recommended for structural confirmation?
- NMR spectroscopy : H and C NMR to confirm substituent positions on the triazole and benzothiazole rings .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- X-ray crystallography : For resolving 3D conformation, particularly the sulfanyl-acetamide linkage and morpholine-oxoethyl group orientation .
Q. How can initial biological screening be designed to assess its pharmacological potential?
- In vitro assays : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening via MTT assays, with IC calculations .
- Anti-inflammatory models : Evaluate anti-exudative activity using rat paw edema models (e.g., formalin-induced inflammation) .
- Control compounds : Compare with known triazole derivatives (e.g., 4-methyl-5-phenyl-4H-1,2,4-triazole analogs) to establish baseline activity .
Advanced Research Questions
Q. What computational strategies can predict its binding affinity to target proteins (e.g., kinases, receptors)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR, VEGFR-2). Focus on the benzothiazole and morpholine moieties as potential binding motifs .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, particularly hydrogen bonding with the sulfanyl-acetamide group .
- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors/donors to correlate structure with bioactivity .
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
- Core modifications : Synthesize analogs with substituted triazoles (e.g., 4-chlorophenyl instead of 4-methylphenyl) to evaluate steric/electronic effects .
- Linker variations : Replace the sulfanyl bridge with sulfonyl or methylene groups to assess flexibility and hydrophobicity .
- Biological testing : Compare IC values across analogs in standardized assays to identify critical pharmacophores .
Q. What experimental designs resolve contradictions in bioactivity data across studies?
- Dose-response validation : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to confirm reproducibility .
- Orthogonal assays : Cross-validate anti-cancer activity using apoptosis markers (e.g., Annexin V/PI staining) alongside MTT results .
- Off-target profiling : Screen against cytochrome P450 enzymes to rule out nonspecific interactions .
Q. How can reaction conditions be optimized for scalable synthesis without compromising purity?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (40–80°C), solvent polarity (ethanol vs. DMF), and catalyst loading .
- Process analytical technology (PAT) : Implement inline HPLC monitoring to track intermediates and minimize byproducts .
- Green chemistry : Substitute ethanol with cyclopentyl methyl ether (CPME) for safer, higher-yield thiol-alkylation .
Methodological Notes
- Contradictory data : If bioactivity varies between labs, standardize cell culture conditions (e.g., serum concentration, passage number) and validate compound solubility in DMSO/PBS mixtures .
- Advanced characterization : For polymorph analysis, use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify crystalline forms affecting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
